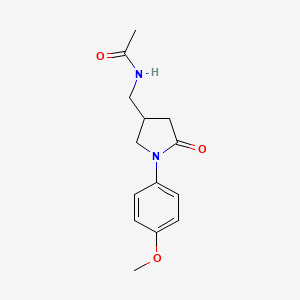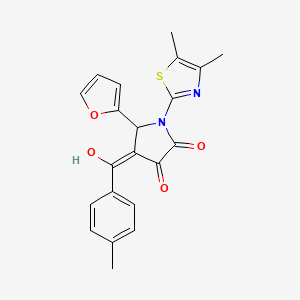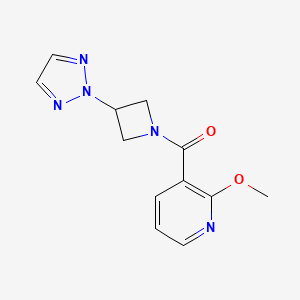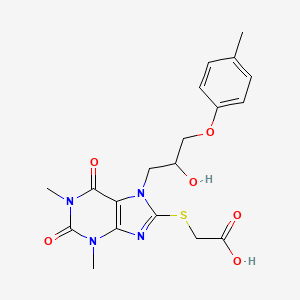
N-(4-acetamidophenyl)-1,2,5-dithiazepane-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamidophenyl)-1,2,5-dithiazepane-5-carboxamide is a complex organic compound that features a unique structure combining an acetamidophenyl group with a dithiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-1,2,5-dithiazepane-5-carboxamide typically involves multiple steps, starting with the preparation of the 4-acetamidophenyl precursor. This precursor can be synthesized through the acetylation of 4-aminophenol using acetic anhydride in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions . The dithiazepane ring is then introduced through a cyclization reaction involving sulfur-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For example, the use of packed bed reactors with supported metal catalysts can facilitate the acetylation and cyclization reactions efficiently . These methods are designed to be scalable and environmentally friendly, adhering to principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-1,2,5-dithiazepane-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamidophenyl group, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further analyzed using techniques such as NMR and mass spectrometry .
Scientific Research Applications
N-(4-acetamidophenyl)-1,2,5-dithiazepane-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-1,2,5-dithiazepane-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic actions .
Comparison with Similar Compounds
Similar Compounds
4-acetamidophenol (paracetamol): Known for its analgesic and antipyretic properties.
N-(4-acetamidophenyl)-indomethacin amide: A potent inhibitor of COX-2 with anti-inflammatory effects.
Uniqueness
N-(4-acetamidophenyl)-1,2,5-dithiazepane-5-carboxamide is unique due to its dithiazepane ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its stability and specificity in various applications .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-1,2,5-dithiazepane-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-10(17)14-11-2-4-12(5-3-11)15-13(18)16-6-8-19-20-9-7-16/h2-5H,6-9H2,1H3,(H,14,17)(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXBVMBIXFUMHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)N2CCSSCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide](/img/structure/B2367607.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2367609.png)


![2,3-difluoro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2367617.png)




![N-(furan-2-ylmethyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2367624.png)


![Ethyl 4-[(2-methylbenzyl)amino]-2-quinazolinecarboxylate](/img/structure/B2367629.png)
